methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
CAS No.: 886958-06-1
Cat. No.: VC7484213
Molecular Formula: C16H23N3O4S
Molecular Weight: 353.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886958-06-1 |
|---|---|
| Molecular Formula | C16H23N3O4S |
| Molecular Weight | 353.44 |
| IUPAC Name | methyl 3-(methylcarbamoyl)-2-(pentanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C16H23N3O4S/c1-4-5-6-12(20)18-15-13(14(21)17-2)10-7-8-19(16(22)23-3)9-11(10)24-15/h4-9H2,1-3H3,(H,17,21)(H,18,20) |
| Standard InChI Key | WJBVKEHEYFOAPI-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC |
Introduction
Chemical Identity
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IUPAC Name: Methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Molecular Formula:
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Molecular Weight: Approximately 339.41 g/mol
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Structure:
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Contains a thienopyridine core fused with functional groups such as carbamoyl, amido, and ester moieties.
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The molecule exhibits chirality due to its asymmetric centers.
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Synthesis
The synthesis of this compound typically involves multistep organic reactions. While specific synthesis protocols for this exact compound are not readily available in the sources, analogous compounds in the thienopyridine family are synthesized using the following general methods:
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Core Formation:
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The thienopyridine scaffold is constructed via cyclization reactions involving sulfur-containing heterocycles and nitrogen-based reagents.
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Functionalization:
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Introduction of the methylcarbamoyl group is achieved through carbamoylation using methyl isocyanate or similar reagents.
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The ester group is typically introduced via esterification reactions with methanol.
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Amidation:
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The pentanamido group can be added through amidation reactions using pentanoic acid derivatives.
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These reactions often require catalysts such as triethylamine or acidic conditions to facilitate bond formation.
Potential Applications
Compounds with similar structures have been studied for various biological activities:
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Pharmacological Potential:
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Thienopyridine derivatives are known for their activity as platelet aggregation inhibitors (e.g., clopidogrel).
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The presence of carbamoyl and amido groups suggests potential interactions with biological targets like enzymes or receptors.
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Drug Discovery:
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This compound may serve as a lead molecule for developing drugs targeting cardiovascular diseases or inflammatory pathways.
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Computational docking studies could explore its binding affinity to various proteins.
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Material Science:
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The structural complexity could make it useful in designing advanced materials or as intermediates in organic synthesis.
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Data Table: Comparison with Analogous Compounds
| Property | Methyl 3-(methylcarbamoyl)... | Clopidogrel (Analog) |
|---|---|---|
| Molecular Weight | 339.41 g/mol | 321.82 g/mol |
| Biological Activity | Predicted (platelet inhibition) | Proven (antiplatelet agent) |
| Functional Groups | Carbamoyl, Amido, Ester | Ester |
| Pharmacokinetics (Predicted) | Moderate solubility; oral bioavailability likely | High bioavailability |
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